4,4-Dimethylchroman-7-ol
Description
Historical Context and Significance of the Chroman Ring System in Chemical Research
The chroman scaffold has a rich history in chemical research, largely due to its prevalence in a wide array of naturally occurring compounds. This bicyclic system is the core structure of various flavonoids, tocopherols (B72186) (Vitamin E), and other polyphenolic compounds known for their significant pharmacological properties. acs.orgnih.gov The inherent structural features of the chroman ring, including its conformational flexibility and the presence of a hydrogen bond donor/acceptor in the pyran ring, make it an attractive pharmacophore for interacting with various biological targets.
Over the years, the chroman ring system has gained considerable attention as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target by making specific structural modifications. acs.org The chroman structure has been a fertile ground for the development of compounds targeting a range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.orgnih.gov
Overview of Dihydropyranobenzopyran Structures and their Prevalence in Chemical Literature
The term "dihydropyranobenzopyran" is a systematic name that precisely describes the fused ring system of chroman. The chemical literature is replete with studies on various derivatives of this core structure, with particular emphasis on chroman-4-ones and chromanols. These compounds have been synthesized and evaluated for a multitude of biological activities.
Chroman-4-ones, also known as dihydro-1,4-benzopyran-4-ones, are a significant subclass of the dihydropyranobenzopyran family. Their synthesis and chemical modifications have been extensively explored, leading to the discovery of compounds with a wide spectrum of pharmacological effects. The structural diversity within this class is vast, with substitutions on both the aromatic and the dihydropyran rings leading to a broad range of biological outcomes.
Rationale for Focused Academic Inquiry into 4,4-Dimethylchroman-7-ol
The focused academic inquiry into this compound stems from the broader interest in the structure-activity relationships of chroman derivatives. The substitution pattern of this specific molecule, featuring gem-dimethyl groups at the C4 position and a hydroxyl group at the C7 position of the chroman core, presents a unique combination of structural features that warrant investigation for several reasons:
Modulation of Physicochemical Properties: The gem-dimethyl substitution at the C4 position can significantly influence the molecule's lipophilicity and metabolic stability. This modification can prevent oxidation at the benzylic C4 position, a common metabolic pathway for many chroman derivatives.
Influence on Biological Activity: The position of the hydroxyl group on the aromatic ring is a critical determinant of biological activity in many phenolic compounds. The C7-hydroxyl group can participate in hydrogen bonding interactions with biological targets and also influences the compound's antioxidant potential.
Synthetic Accessibility: The synthesis of 7-hydroxychromanones is a well-established process, often starting from resorcinol. ucl.ac.uk This accessibility allows for the relatively straightforward generation of the this compound scaffold and its analogs for biological screening.
While direct research specifically highlighting this compound is not extensively documented in the public domain, the rationale for its study can be inferred from research on related structures. For instance, the development of gem-dimethylchroman-4-ol derivatives has been pursued for their potential as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. acs.org
Scope and Objectives of Research on this compound and its Analogs
The primary objective of research focused on this compound and its analogs is to systematically explore the impact of this specific substitution pattern on biological activity. The scope of such research typically encompasses several key areas:
Synthesis of Analog Libraries: A primary goal is the creation of a diverse library of analogs by modifying the core structure. This can involve altering the substituents on the aromatic ring, modifying the gem-dimethyl groups, or introducing different functional groups at the 7-position.
Pharmacological Evaluation: The synthesized compounds are then screened against a panel of biological targets. Given the known activities of other chroman derivatives, these targets often include enzymes and receptors implicated in neurodegenerative diseases, cancer, and inflammatory conditions.
Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear understanding of how specific structural modifications influence biological activity. This knowledge is vital for the rational design of more potent and selective compounds.
Interactive Table of Investigated Chroman Derivatives and their Reported Activities:
| Compound Name | Key Structural Features | Reported Area of Investigation |
| gem-Dimethylchroman-4-ol family | Gem-dimethyl group at C4, hydroxyl at C4 | Inhibition of butyrylcholinesterase acs.org |
| Chroman-4-one derivatives | Carbonyl group at C4 | Sirtuin-2 inhibition acs.org |
| 7-Hydroxychroman-4-one | Hydroxyl group at C7, carbonyl at C4 | Synthetic intermediate for multi-target agents ucl.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydrochromen-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBIZVAQXHRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111580-06-4 | |
| Record name | 4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4 Dimethylchroman 7 Ol and Its Analogs
Established Synthetic Routes to 4,4-Dimethylchroman-7-ol
Established methods for the synthesis of chromans, including this compound, often rely on the cyclization of phenolic precursors. These routes are valued for their reliability and the accessibility of starting materials.
Alkylation and Cyclization Strategies Utilizing Phenolic Precursors
A fundamental approach to chroman synthesis involves the intramolecular alkylation of phenols. rsc.org This strategy typically begins with a phenolic compound that bears a side chain containing a leaving group. Under basic conditions, the phenoxide ion acts as a nucleophile, displacing the leaving group to form the chroman ring. rsc.org For instance, the cyclization of 4-(m-hydroxyphenyl)butyl toluene-p-sulphonate under basic conditions proceeds via an Ar2–-6 mechanism, demonstrating phenyl participation. rsc.org
Another common strategy is the Friedel-Crafts alkylation of a phenol (B47542) to form the C4a–C4 sp2–sp3 bond, followed by nucleophilic or electrophilic addition of the phenolic oxygen to close the dihydropyran ring. chemrxiv.org The reaction of phenols with alkenes, catalyzed by a Brønsted acid like triflimide, provides a convergent route to various chromane (B1220400) derivatives under mild conditions. chemrxiv.org This method has been successfully applied to synthesize a range of chromanes from readily available salicylaldehyde (B1680747) derivatives. chemrxiv.org
The alkylation of phenols and their homologues with cyclic olefins, such as cyclopentenes and methyl-substituted cyclopentenes, in the presence of a KU-23 catalyst, is another effective method for producing cycloalkylphenols which can be precursors to chroman structures. ppor.az
One-Pot Multi-Component Reactions for Chroman Synthesis
One-pot multi-component reactions have emerged as a highly efficient strategy for the synthesis of complex molecules like chromans from simple starting materials in a single operation. These reactions offer advantages in terms of reduced waste, time, and cost.
An asymmetric organocatalyzed diversity-oriented one-pot synthesis has been developed to construct functionalized chroman-2-one derivatives. acs.orgnih.gov This method utilizes 2-hydroxycinnamaldehyde (B114546) and trans-β-nitrostyrene as substrates, and through a reduction/Michael addition/oxidation sequence, it affords highly functionalized chiral chroman-2-one derivatives with excellent stereoselectivity. acs.org Another approach involves a five-step domino reaction starting from commercially available 2-hydroxybenzaldehydes to produce chiral chroman-2-one derivatives with high yields and excellent diastereo- and enantioselectivities. acs.orgnih.gov
Furthermore, a visible-light-induced doubly decarboxylative Giese reaction between N-(acyloxy)phthalimides and coumarin-3-carboxylic acids or chromone-3-carboxylic acids provides access to 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. nih.gov
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of chromone (B188151) and chromanone frameworks, which can be subsequently converted to chromans. A widely used method is the Baker-Venkataraman rearrangement, which is instrumental in constructing the 1,3-dione precursors necessary for chromone synthesis. nih.gov However, for certain substrates, the Claisen condensation provides a more direct route. For example, the synthesis of 2-(2-phenylethyl)chromones has been effectively achieved by the Claisen condensation of 2'-hydroxyacetophenones with appropriate esters. nih.gov
Microwave-assisted cyclization of 1-(2-hydroxyaryl)-1,3-propanediones is a high-yield method for synthesizing flavones and chromones. organic-chemistry.org Additionally, various catalysts, including polyphosphoric acid and acetic acid, have been employed to facilitate the cyclization of phenolic compounds to form the chromone ring. ijrpc.com For instance, chromone-2-carboxylic acids can be synthesized from phenols, with polyphosphoric acid catalyzing the final ring closure. ijrpc.com
Advanced and Stereoselective Synthesis of Chroman-4-ols and Chroman-2-ones
The demand for enantiomerically pure chroman derivatives has spurred the development of advanced and stereoselective synthetic methods. These techniques allow for precise control over the three-dimensional arrangement of atoms, which is crucial for biological activity.
Asymmetric Hydrogenation and Kinetic Resolution Techniques
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral chromanols. Enantiomerically enriched cis-3-benzyl-chromanols can be accessed from (E)-3-benzylidene-chromanones via Rh-catalyzed asymmetric transfer hydrogenation. organic-chemistry.org Similarly, a highly enantioselective CBS reduction of substituted chroman-4-ones using an in situ-generated B–H catalyst yields (S)-chroman-4-ols, which can then be converted to (R)-chroman-4-amines. lookchem.com
Kinetic resolution is another strategy to obtain enantiomerically pure compounds. For example, chiral resolution of fluoroepoxide using α-chiral primary and secondary amines under microwave heating has been reported. organic-chemistry.org
Metal-Catalyzed C-H Activation and Functionalization Methods for Chroman Formation
Transition-metal-catalyzed C-H activation has become a transformative strategy in organic synthesis, enabling the direct functionalization of C-H bonds to construct complex molecules like chromans. nih.govyoutube.com These methods offer a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
Cobalt(III)-catalyzed intramolecular hydroarylation of unactivated olefins has been developed for the synthesis of chromanes through a 6-exo-trig cyclization process. ehu.eus This method utilizes amide-based directing groups to achieve the desired transformation. ehu.eus Palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied to produce chromone-3-carboxamides and 3-substituted chroman-2,4-diones. nih.gov This reaction proceeds through a highly chemoselective aminocarbonylation or an aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence depending on the amine and ligand used. nih.gov
Furthermore, manganese-catalyzed C-H functionalizations have emerged as a viable tool in organic synthesis, offering pathways for various C-H functionalizations with broad scope. researchgate.net
Synthesis of Key Intermediates and Precursors to this compound
The chroman-4-one skeleton is a fundamental building block in the synthesis of many biologically active compounds. stackexchange.com The absence of the C2-C3 double bond distinguishes chromanones from chromones and significantly influences their biological properties. stackexchange.com
Various synthetic strategies have been developed for the preparation of chromanone scaffolds. These methods often involve the cyclization of appropriate precursors. The versatility of the chromanone scaffold allows for substitutions at various positions, particularly at C-2, C-3, C-6, and C-7, to generate a diverse range of analogs with different pharmacological profiles. stackexchange.com The chromanone framework is present in a number of natural products and has been the subject of extensive synthetic efforts.
The introduction of formyl (-CHO) and acetyl (-COCH3) groups onto the chroman-7-ol (B1590204) ring system is a key step in the synthesis of certain derivatives. These reactions typically involve electrophilic aromatic substitution on the electron-rich phenolic ring.
Formylation of phenolic compounds can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent example. numberanalytics.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). numberanalytics.comwikipedia.org The reaction proceeds via the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.org The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds like phenols. wikipedia.org Studies have shown that this reaction can be carried out under various conditions, including solvent-free and microwave-assisted methods, to produce formyl derivatives in good yields. ajrconline.org
Acetylation of phenols can proceed through either C-acylation or O-acylation. ucalgary.ca Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. digitellinc.com However, with phenols, the reaction can be complicated by the coordination of the phenolic oxygen with the Lewis acid catalyst, which can deactivate the ring. stackexchange.com An alternative is the Fries rearrangement, where a phenol ester rearranges to a hydroxyarylketone under Friedel-Crafts conditions. echemi.com The choice of reaction conditions, such as the type and amount of catalyst, can influence the outcome towards either C- or O-acylation. echemi.comucalgary.ca Green and sustainable methods for Friedel-Crafts acylation of phenols using reagents like methanesulfonic acid under continuous flow conditions have also been developed. digitellinc.com A review has highlighted the synthesis of 7-hydroxy-6-formylchromones and 7-hydroxy-6-acetylchromones as versatile starting materials. univ.kiev.ua
The conversion between chromanones and chromanols is a fundamental functional group interconversion in the synthesis of compounds like this compound. youtube.com This transformation is typically achieved through oxidation or reduction reactions.
The reduction of a chroman-4-one to the corresponding chroman-4-ol is a key step. This can be accomplished using a variety of reducing agents. youtube.com Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are commonly used for the reduction of ketones to alcohols and are generally selective for the carbonyl group, leaving other functional groups intact. ajrconline.org More powerful reducing agents such as lithium aluminum hydride (LiAlH4) can also be employed. The choice of reducing agent can be critical for achieving chemoselectivity in molecules with multiple functional groups. ajrconline.org
Conversely, the oxidation of a chromanol to a chromanone can be achieved using various oxidizing agents. The ability to interconvert between these two functional groups provides synthetic flexibility, allowing for the introduction of other functionalities at different stages of the synthesis. youtube.com
Computational Analysis and In Silico Screening of Synthetic Routes for Chroman Derivatives
Computational chemistry offers powerful tools for the development and optimization of synthetic routes. In silico screening allows for the theoretical analysis of potential reaction pathways before any experimental work is undertaken, saving time and resources. ucalgary.ca
A study on the synthesis of 2,6-dimethylchroman-4-one demonstrated the utility of this approach. ucalgary.ca The KOSP (Komputer-gestützte Organische Synthese-Planung) program was used to generate four potential synthetic routes. ucalgary.ca These routes, which included a Mitsunobu reaction, two SNAr reactions, and a Michael reaction, were then evaluated using Density Functional Theory (DFT) calculations. ucalgary.ca The in silico screening indicated that the Michael reaction was the most likely to be successful. ucalgary.ca Subsequent experimental work confirmed this prediction, with the target compound being obtained in a 76.4% yield via the Michael reaction, while the other two novel routes failed. ucalgary.ca This demonstrates the potential of theoretical calculations to streamline the development of new synthetic methods. ucalgary.ca
Furthermore, computational tools like molecular docking and molecular dynamics simulations can be used to study the interactions of synthesized compounds with biological targets, providing insights that can guide the design of new derivatives with improved activity. researchgate.net For instance, docking studies have been used to investigate the binding of chromanone hybrids to enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chroman-4-one |
| 3-(arylmethyl)chroman-4-one |
| o-(allyloxy)arylaldehyde |
| 3DPAFIPN |
| Chromanol |
| 2,6-dimethylchroman-4-one |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl3) |
| Methanesulfonic acid |
| Sodium borohydride (NaBH4) |
| Lithium aluminum hydride (LiAlH4) |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| 7-hydroxy-6-formylchromone |
| 7-hydroxy-6-acetylchromone |
Computational and Theoretical Investigations of the 4,4 Dimethylchroman 7 Ol System
Quantum Chemical Calculations (DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of molecular systems. mdpi.com These methods are used to calculate thermodynamic parameters, bond lengths, bond angles, and the distribution of electron density within a molecule. nih.govresearchgate.net
For chroman derivatives, DFT calculations help determine the molecular geometry and the energies associated with different conformations. researchgate.net The optimized structure of the chroman ring system is typically found to have a planar benzene (B151609) ring fused to a dihydropyran ring in a non-planar conformation. researchgate.net Calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For instance, in related systems, DFT has been used to show that structural modifications, such as the addition of water molecules to an alginate dimer, can decrease the HOMO-LUMO energy gap, indicating a change in stability. mdpi.com
Table 1: Representative Data from DFT Calculations on Molecular Systems
| Parameter | Description | Typical Application |
| Total Energy | The sum of the electronic and nuclear repulsion energies of the molecule. More negative values indicate greater stability. | Comparing the relative stability of different isomers or conformers. youtube.com |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. | Assessing electron-donating capacity and reactivity in chemical reactions. mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. | Evaluating electron-accepting capacity and susceptibility to nucleophilic attack. mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. mdpi.com |
| Bond Lengths/Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Determining the precise three-dimensional geometry of the molecule. nih.govresearchgate.net |
| Thermodynamic Parameters | Includes standard enthalpies, entropies, and Gibbs energies of formation. | Predicting the feasibility and spontaneity of chemical reactions involving the compound. researchgate.net |
Molecular Docking Studies of Chroman Derivatives with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding potential mechanisms of action and for designing new, more potent inhibitors. Chroman and chromone (B188151) derivatives have been the subject of numerous docking studies against a variety of biological targets.
For example, various chroman-4-one derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the chroman scaffold and amino acid residues in the enzyme's active site, explaining the anti-inflammatory potential of these compounds. researchgate.netresearchgate.net Similarly, docking studies on chromone derivatives against cancer-related targets like cyclin-dependent kinase 4 (CDK4) and the Notch signaling pathway have revealed that binding affinity is often driven by a combination of hydrogen bonding and hydrophobic interactions. nih.govepa.gov
In the context of antimicrobial research, a large library of azolyl-2H-chroman-4-ones was evaluated through molecular docking against several fungal and bacterial proteins to assess their binding affinities and potential as antimicrobial agents. nih.gov These computational screenings allow for the rapid identification of promising candidates for further development. nih.gov
Table 2: Examples of Molecular Docking Studies with Chroman and Chromone Derivatives
| Compound Class | Biological Target | Key Findings |
| Chroman-4-one derivatives | Cyclooxygenase-2 (COX-2) | Identified derivatives with high binding scores, suggesting potential anti-inflammatory activity through hydrogen bonding and hydrophobic interactions within the active site. researchgate.netresearchgate.net |
| Chromone derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Showed strong binding affinity within the CDK4 active pocket, consistent with experimental cytotoxic activity against cancer cell lines. nih.gov |
| Chroman-4-one fused 1,3,4-thiadiazoles | Notch signaling pathway (implicated in cancer) | Docking studies helped rationalize the anticancer potential of the synthesized compounds. epa.gov |
| Azolyl-2H-chroman-4-ones | Fungal and Bacterial Proteins | A large library of compounds showed high binding affinity with target proteins, forming key hydrogen bond and π-π interactions, identifying potential antimicrobial leads. nih.gov |
| Chromone derivatives | Bcr-Abl Oncogene (Leukemia) | Docking with AutoDock Vina yielded binding energy scores between -6.9 and -8.5 kcal/mol, helping to identify potential antileukemic agents. capes.gov.br |
Conformational Analysis and Pseudorotation Barrier Determination of the Dihydropyran Ring
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For the 4,4-Dimethylchroman-7-ol system, the conformation of the dihydropyran ring is of particular interest. This ring is not planar and exists in various conformations, such as "half-chair," "boat," and "twist-boat" forms. researchgate.netnobelprize.org The most stable conformation for the chroman ring is generally a "half-chair" or "twist" form. researchgate.net
The specific conformation is determined by the pattern of substitution on the ring. Substituents can be positioned in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) orientation. nobelprize.org Generally, conformations that place bulky substituents in the equatorial position are favored to minimize steric hindrance. nobelprize.org
The helicity of the dihydropyran ring, described by the torsion angle D(C8a-O1-C2-C3), is a key conformational feature. mdpi.com A positive torsion angle denotes P-helicity, while a negative value indicates M-helicity. mdpi.com The energy barrier between these conformations, known as the pseudorotation barrier, can be determined computationally. Studies on related pyran systems show that this barrier is influenced by factors like 1,3-diaxial repulsion between substituents. beilstein-journals.org For example, repulsion between an axial fluorine at C2 and an axial halogen at C4 in pyran analogues was found to increase with the size of the halogen, affecting the ring's torsion angles. beilstein-journals.org The gem-dimethyl group at the C4 position of this compound would significantly influence the conformational preference and the barrier to ring inversion.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a compound to its biological activity. oncodesign-services.compharmacologymentor.com By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify key pharmacophoric features required for a desired biological effect. oncodesign-services.com These insights are then used to build predictive Quantitative Structure-Activity Relationship (QSAR) models. pharmacologymentor.com
SAR studies on chromone derivatives have yielded valuable information. For instance, research on chromones as inhibitors of the breast cancer resistance protein (ABCG2) revealed that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for inhibitory activity. nih.gov Another study on chromones designed to inhibit superoxide (B77818) anion generation in human neutrophils found that a methoxy (B1213986) group at position 7 significantly impacted activity. nih.gov
These findings highlight how specific substitutions on the chroman ring system can dramatically influence biological outcomes. For this compound, an SAR study would involve synthesizing analogs with modifications at the 7-hydroxyl group, the 4,4-dimethyl positions, or on the aromatic ring to probe how these changes affect a specific biological activity. The data generated would be used to build QSAR models capable of predicting the activity of new, unsynthesized compounds. collaborativedrug.com
Table 3: Key Concepts in SAR/QSAR for Chroman Analogs
| Concept | Description | Relevance to this compound |
| Pharmacophore | The essential three-dimensional arrangement of functional groups in a molecule required for biological activity. | Identifying the roles of the hydroxyl group, dimethyl groups, and the chroman core in target binding. |
| Lead Optimization | The iterative process of modifying a lead compound to improve potency, selectivity, and pharmacokinetic properties. oncodesign-services.com | Systematically altering the structure of this compound to enhance a desired biological effect. |
| QSAR Modeling | A computational method that uses statistical models to relate quantitative structural features (descriptors) to biological activity. pharmacologymentor.com | Developing a mathematical equation to predict the activity of new chroman analogs based on their physicochemical properties. |
| Molecular Descriptors | Numerical values that characterize the physical, chemical, or topological properties of a molecule. | Using descriptors like logP, molecular weight, and electronic parameters to build predictive QSAR models. pharmacologymentor.com |
| Bioisosteric Replacement | The substitution of one group with another that has similar physical or chemical properties to enhance activity or ADME properties. nih.gov | Replacing the 7-hydroxyl group with other hydrogen bond donors/acceptors (e.g., -NH2, -SH) to probe interaction requirements. |
In Silico ADME Prediction for Chroman Analogs (Excluding Human Clinical Data)
Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to assess the potential drug-likeness of a compound in the early stages of discovery. nih.gov These tools use computational models to predict a wide range of pharmacokinetic properties.
For chroman analogs, these predictions are critical. A study involving a large library of 2H-chroman-4-ones used in silico methods to establish their drug-likeness based on Lipinski's Rule of Five and other ADME properties. nih.gov Lipinski's rules are a set of guidelines used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Web-based tools like SwissADME and pkCSM are commonly used to predict these properties from a molecule's structure. nih.gov Predictions for a compound like this compound would include its water solubility, gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxicity. This information helps to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. nih.govnih.gov
Table 4: Common In Silico ADME Parameters Predicted for Chroman Analogs
| ADME Parameter | Description | Importance in Drug Discovery |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability (e.g., MW ≤ 500, logP ≤ 5). nih.gov | Early-stage filter to identify compounds with a higher probability of success as oral drugs. |
| Gastrointestinal (GI) Absorption | Prediction of a compound's ability to be absorbed from the gut into the bloodstream. nih.gov | Essential for determining suitability for oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB to act on the central nervous system. | Crucial for CNS-targeting drugs and for avoiding unwanted CNS side effects for peripherally acting drugs. |
| CYP450 Inhibition | Predicts if a compound will inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Helps to foresee potential drug-drug interactions. |
| LogP / LogS | Prediction of lipophilicity (LogP) and aqueous solubility (LogS). | Influences absorption, distribution, and formulation of a drug. |
| PASS Prediction | Prediction of Activity Spectra for Substances; predicts a wide range of biological activities based on structure. nih.gov | Helps to identify potential therapeutic applications and possible off-target effects. |
Pharmacological and Biological Research of 4,4 Dimethylchroman 7 Ol Derivatives Pre Clinical
Antioxidant Activity of Chroman-7-ol (B1590204) Derivatives
The antioxidant properties of chroman-7-ol derivatives are a significant area of research, with studies exploring their ability to scavenge free radicals and protect cells from oxidative damage.
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of various chroman-7-ol derivatives has been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
For instance, a series of synthesized 4-hydroxycoumarin (B602359) derivatives were assessed for their antioxidant potential. nih.govresearchgate.net The results indicated that the radical scavenging activity was a prominent feature of these compounds, with some derivatives showing particularly high activity. nih.govresearchgate.net The structure-activity relationship studies revealed that the presence and position of certain functional groups on the coumarin (B35378) ring significantly influence the antioxidant capacity. nih.gov Specifically, the 4-hydroxyl group on the coumarin scaffold was identified as being crucial for the antioxidant activity, as it can readily donate a hydrogen atom. nih.gov
Table 1: Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives
| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference |
|---|---|---|
| Derivative 2b | Noted as highly active | nih.govresearchgate.net |
| Derivative 6b | Noted as highly active | nih.govresearchgate.net |
| Derivative 2c | Noted as highly active | nih.govresearchgate.net |
| Derivative 4c | Noted as highly active | nih.govresearchgate.net |
Membrane-Protective Effects and Oxidative Stress Mitigation in Cellular Models
Beyond simple radical scavenging, the ability of these compounds to protect cell membranes and mitigate oxidative stress within cellular environments is a key area of investigation. Oxidative stress can lead to lipid peroxidation, a process that damages cell membranes and can trigger various pathological conditions. nih.gov
Studies have shown that certain antioxidant compounds can protect against oxidative stress-induced damage in various tissues. For example, carvacrol, a phenolic monoterpenoid, has demonstrated protective effects against restraint stress-induced oxidative damage in the brain, liver, and kidney of rats. nih.gov It was found to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restore the levels of endogenous antioxidants like glutathione (B108866) (GSH) and antioxidant enzymes. nih.gov
In the context of cardiovascular health, the protective effects of certain flavonoids against hydrogen peroxide-induced damage in cardiomyocytes have been explored. researchgate.net For instance, 7-hydroxyflavone (B191518) was found to protect cardiomyocytes by stabilizing the mitochondrial membrane potential and inhibiting the release of cytochrome c, a key event in the apoptotic pathway triggered by oxidative stress. researchgate.net This suggests that compounds with a chroman-like structure can exert protective effects at the cellular level, preserving mitochondrial function and preventing cell death. researchgate.netmdpi.com
Antimicrobial Research
The antimicrobial properties of 4,4-dimethylchroman-7-ol derivatives have been investigated against a variety of pathogens, including bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Several studies have demonstrated the antibacterial potential of coumarin derivatives. For instance, synthesized 4-hydroxycoumarin derivatives have shown inhibitory activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov However, their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was found to be limited in some studies. nih.gov The introduction of certain substituents, such as a bromine atom and a hydroxyl group on the benzylic ring of a coumarin derivative, was found to enhance antibacterial activity. nih.gov
In another study, a series of dispiropyrrolidine derivatives tethered with a chroman-4-one scaffold exhibited variable antibacterial activities against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 250 µg/mL. mdpi.com Some of these compounds displayed higher potency against B. subtilis and S. epidermidis than the reference antibiotics, amoxicillin (B794) and ampicillin. mdpi.com Furthermore, derivatives of 4,7-dihydroxy-chromen-2-one have also been synthesized and shown to possess bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.comresearchgate.net
Table 2: Antibacterial Activity of Chroman-4-one and Coumarin Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Spiropyrrolidine derivative 4a | B. subtilis, S. epidermidis | 32 | mdpi.com |
| Spiropyrrolidine derivative 4b | B. subtilis, S. epidermidis | 32 | mdpi.com |
| Spiropyrrolidine derivative 4c | B. subtilis, S. epidermidis | 32 | mdpi.com |
| Spiropyrrolidine derivative 4d | B. subtilis, S. epidermidis | 32 | mdpi.com |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM | nih.gov |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 mM | nih.gov |
| Dicoumarol (3n) | Listeria monocytogenes | 1.2 mM | nih.gov |
Antifungal and Antileishmanial Activity Studies
The investigation into the bioactivity of these derivatives extends to their effects on fungi and protozoan parasites. Fungal infections pose a significant health challenge, and the development of new antifungal agents is crucial. nih.gov
Several coumarin derivatives have been synthesized and evaluated for their antifungal activity against a range of plant pathogenic fungi. mdpi.comsemanticscholar.org For example, a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety demonstrated promising antifungal activities against Botrytis cinerea and Rhizoctonia solani. semanticscholar.org One particular compound, 5f, showed outstanding activity against B. cinerea with an EC50 value of 5.75 µg/mL, which was significantly better than the commercial fungicides Osthole and Azoxystrobin. semanticscholar.org Similarly, other studies have reported the antifungal potential of 1,2,4-oxadiazole (B8745197) derivatives against various fungal pathogens. mdpi.com
In the realm of antiparasitic research, cinnamic acid derivatives have been evaluated for their antileishmanial activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov One derivative, N-(4-isopropylbenzyl)cinnamamide, was identified as the most potent compound with a Minimum Inhibitory Concentration (MIC) of 33.71 µM. nih.gov
Anti-inflammatory Research and Enzyme Inhibition
The anti-inflammatory potential of chroman and coumarin derivatives is another promising area of preclinical research. Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.
One study investigated the anti-inflammatory effects of a derivative of 4-nerolidylcatechol, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015). This compound demonstrated the ability to reduce paw edema and leukocyte migration in animal models of inflammation. nih.gov Its mechanism of action was linked to the inhibition of both phospholipase A₂ (PLA₂) and cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. nih.gov The compound showed inhibitory activity against both COX-1 (IC50 = 36 µM) and COX-2 (IC50 = 28 µM). nih.gov
Furthermore, some natural compounds isolated from Millettia dielsiana have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory process. nih.gov One such compound, D50, effectively inhibited PDE4B and PDE4D with IC50 values of 6.56 ± 0.7 µM and 11.74 ± 1.3 µM, respectively, and also reduced nitric oxide production, highlighting its potential as a novel anti-inflammatory agent. nih.gov
Cyclooxygenase (COX) Inhibition Studies
Derivatives of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Certain heterocyclic compounds, including those with structures related to chroman, have demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov For instance, some pyrimidine (B1678525) derivatives have been shown to act as COX-2 inhibitors, with one of the most potent compounds exhibiting 50.99% inhibition at a concentration of 50 μg/mL. nih.gov Furthermore, research into 1,2,4-oxadiazole derivatives has identified their potential to inhibit COX-2. nih.gov While direct studies on this compound itself are limited in this specific context, the broader class of chroman and related heterocyclic structures shows promise for development as COX inhibitors. The selective inhibition of COX-2 is a particularly desirable trait in the development of anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov
Cholinesterase Inhibition (AChE, BuChE)
The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.gov Research has shown that a variety of heterocyclic compounds, including derivatives that can be conceptually related to the chroman scaffold, are effective inhibitors of these enzymes. nih.govnih.gov For example, certain uracil (B121893) derivatives have demonstrated potent inhibition of both AChE and BuChE, with the most active compound against AChE having an IC50 value of 0.088 µM and against BuChE an IC50 of 0.137 µM. nih.gov These inhibitors often work by obstructing the active site entrance of the cholinesterase enzymes. nih.gov The development of novel cholinesterase inhibitors is an active area of research, with a focus on creating compounds with improved efficacy and fewer side effects. nih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are involved in the metabolism of neurotransmitters and are targets for the treatment of neurodegenerative and psychiatric disorders. nih.govnih.gov Derivatives of various heterocyclic systems have been synthesized and evaluated for their MAO inhibitory activity. nih.govnih.gov For instance, certain 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives have shown potent and selective inhibition of MAO-B. nih.gov Kinetic studies have revealed that some of these compounds act as competitive and reversible inhibitors of MAO-B. nih.gov The development of selective MAO-B inhibitors is particularly relevant for the treatment of Parkinson's disease, as they can help to increase dopamine (B1211576) levels in the brain. mdpi.com Some synthesized compounds have shown IC50 values for MAO-B inhibition in the low micromolar and even nanomolar range. nih.govmdpi.com
Investigational Anticancer Activities in Cellular Models (In Vitro)
Cytotoxicity Evaluation against Various Cancer Cell Lines
In the realm of anticancer research, derivatives of the chroman scaffold and related heterocyclic compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.gov For example, a series of 4-aryl-4H-chromene derivatives showed promising anti-proliferative properties against laryngeal carcinoma (Hep2), lung adenocarcinoma (A549), and cervical cancer (HeLa) cell lines. researchgate.net Similarly, other studies have reported the cytotoxic potential of steroid derivatives against breast cancer (MCF-7) and other tumor cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The evaluation of cytotoxicity is a crucial first step in identifying potential anticancer agents, and these studies often use assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.govnih.gov
Table 1: Cytotoxicity of Selected Heterocyclic Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-Aryl-4H-chromenes | Laryngeal (Hep2), Lung (A549), Cervical (HeLa) | Not specified in abstract | researchgate.net |
| 16E-arylidene-5α,6α-epoxyepiandrosterone derivative | Breast (MCF-7) | 3.47 µM | nih.gov |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 | 32.3 ± 1.13 µM | nih.gov |
| Cuminaldehyde | Lung adenocarcinoma (Calu-3) | 650 µM | nih.gov |
This table is for illustrative purposes and includes data for compounds structurally related to the core topic, as direct data for this compound was not available in the provided search results.
Mechanistic Insights into Antiproliferative Effects (Excluding Human Pathways)
Beyond simple cytotoxicity, research has delved into the mechanisms by which these compounds exert their antiproliferative effects. For some derivatives, the induction of apoptosis (programmed cell death) is a key mechanism. nih.gov This can be observed through cellular changes such as chromatin condensation and the appearance of a sub-G1 peak in flow cytometry analysis, which indicates DNA fragmentation. nih.gov Other studies have explored the interaction of these compounds with specific molecular targets. For instance, molecular docking studies have suggested that certain 4-aryl-4H-chromene derivatives can efficiently interact with the active site of αβ-tubulin, a protein crucial for cell division and a well-known target for anticancer drugs. researchgate.net
Other Potential Biological Activities Explored in Pre-clinical Settings
In addition to the activities detailed above, the broad chemical space of chroman derivatives and related heterocyclic compounds has been explored for a range of other potential biological effects in pre-clinical models. These include investigations into their neuroprotective effects, although in some cases, such as with certain steroid derivatives, significant neuroprotection was not observed. nih.gov The versatility of the chroman scaffold and its analogues allows for the synthesis of a wide array of derivatives, some of which have been found to possess anti-inflammatory, antioxidant, and other valuable pharmacological properties. nih.gov The ongoing exploration of these compounds in various biological assays continues to uncover new potential therapeutic applications.
Anticonvulsant Activities
A comprehensive review of published preclinical studies did not identify any specific research into the anticonvulsant properties of this compound derivatives. While the broader class of chromone (B188151) and related heterocyclic compounds has been a subject of interest in the development of central nervous system active agents, specific data on the anticonvulsant potential of derivatives from the this compound scaffold is not available in the current body of scientific literature.
Anti-HIV Activity
A thorough search of preclinical research literature did not yield specific studies investigating the anti-HIV activity of this compound derivatives. Research into novel anti-HIV agents is extensive and covers a wide range of chemical scaffolds. However, at present, there are no published preclinical data focusing on the potential of this compound and its direct derivatives as inhibitors of HIV replication or related viral processes.
Neuroprotective Effects
An in-depth review of the preclinical research landscape indicates a lack of specific studies on the neuroprotective effects of this compound derivatives. The quest for new neuroprotective agents is a significant area of pharmacological research, with many studies focusing on compounds that can mitigate neuronal damage in models of neurodegenerative diseases. While the structurally related class of chromanone derivatives has been explored for potential neuroprotective benefits, specific research detailing the neuroprotective capacity of this compound derivatives has not been identified in the available scientific literature.
Derivatization and Structure Activity Relationship Studies of the 4,4 Dimethylchroman 7 Ol Scaffold
Synthesis of Substituted 4,4-Dimethylchroman-7-ol Derivatives
Modifications at the Hydroxyl Group (e.g., Esterification, Etherification)
The phenolic hydroxyl group at the C-7 position of the this compound scaffold is a common site for chemical modification. Esterification and etherification are two of the principal reactions employed to create a diverse range of derivatives.
Esterification: The synthesis of ester derivatives is typically achieved by reacting this compound with various acylating agents. These can include acid chlorides or acid anhydrides, often in the presence of a base catalyst such as pyridine or triethylamine. This process allows for the introduction of a wide array of ester functionalities, from simple alkyl esters to more complex aromatic and heterocyclic esters.
Etherification: The formation of ether derivatives involves the reaction of the hydroxyl group with alkylating agents. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, like sodium hydride, to form a more nucleophilic phenoxide ion. This is subsequently reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether. This method provides a versatile route to a variety of O-alkylated and O-arylated derivatives.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Acid chlorides, Acid anhydrides | Alkyl esters, Aromatic esters |
| Etherification | Alkyl halides, Benzyl halides | O-alkyl derivatives, O-aryl derivatives |
Aromatic Ring Substitutions
Electrophilic aromatic substitution reactions are commonly employed to introduce various functional groups onto the aromatic ring of the this compound scaffold. The position of substitution is directed by the existing substituents on the ring, primarily the hydroxyl (or derivatized hydroxyl) and the alkyl portion of the chroman ring. libretexts.org These reactions allow for the synthesis of a wide range of derivatives with modified electronic and steric properties. youtube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. prepchem.com
The specific conditions of these reactions can be tailored to control the degree and position of substitution on the aromatic ring. uci.edulibretexts.orgyoutube.com
| Reaction | Reagents | Functional Group Introduced |
|---|---|---|
| Nitration | Nitric acid, Sulfuric acid | -NO2 |
| Halogenation | Cl2 or Br2, Lewis acid | -Cl, -Br |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | -R (Alkyl) |
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid | -COR (Acyl) |
Modifications of the Pyran Ring
Modifications to the pyran ring of the this compound scaffold are less common but can be achieved through various synthetic strategies. These modifications can alter the conformation and properties of the heterocyclic ring.
One approach involves the synthesis of analogs with different substitution patterns on the pyran ring. This can be accomplished by starting with different precursors during the initial chroman ring formation. For instance, the use of different substituted alkenes in the cyclization reaction can lead to a variety of pyran ring-substituted chromans.
Another strategy involves reactions of the existing pyran ring. While the saturated pyran ring is generally less reactive than the aromatic portion, certain reactions can be performed under specific conditions. For example, radical-based reactions could potentially introduce substituents at the methylene (B1212753) positions of the pyran ring. More complex multi-step sequences can also be envisioned to open and then re-close the pyran ring with the incorporation of new functional groups. The development of efficient methods for the construction of fused pyran rings has been an area of interest in synthetic chemistry. espublisher.com
Formation of Fused Heterocyclic Systems Containing the Chroman Moiety
Pyrimidine-Fused Chromans
The synthesis of pyrimidine-fused chromans involves the construction of a pyrimidine (B1678525) ring onto the chroman scaffold. bu.edu.egorganic-chemistry.org This is often achieved by utilizing a functionalized chroman derivative as a starting material. For instance, a chroman bearing ortho-amino and cyano groups on the aromatic ring can be cyclized with formamide (B127407) or other one-carbon synthons to form the fused pyrimidine ring. clockss.org
Alternatively, a chroman with a β-ketoester or a related 1,3-dicarbonyl functionality can be reacted with urea, thiourea, or guanidine to construct the pyrimidine ring. nih.gov The specific synthetic route depends on the desired substitution pattern of the final fused heterocyclic system. These reactions expand the structural diversity of chroman-based compounds by incorporating the biologically relevant pyrimidine nucleus. nih.gov
Coumarin (B35378) and Pyranocoumarin (B1669404) Derivatives
Coumarin and pyranocoumarin derivatives can be synthesized from resorcinol, a common precursor for this compound. The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. youtube.com For example, the reaction of resorcinol with ethyl acetoacetate can yield 7-hydroxy-4-methylcoumarin. chemmethod.comiscientific.org
Further elaboration of coumarin derivatives can lead to the formation of pyranocoumarins. For instance, a prenyl group can be introduced onto the coumarin scaffold, followed by an oxidative cyclization to form the pyran ring. The synthesis of these fused systems has been explored to generate a variety of structurally diverse compounds. nih.govnih.gov
| Fused System | General Synthetic Approach | Key Reagents |
|---|---|---|
| Pyrimidine-Fused Chromans | Cyclization of functionalized chromans | Formamide, Urea, Thiourea, Guanidine |
| Coumarin Derivatives | Pechmann condensation | Phenols, β-ketoesters, Acid catalyst |
| Pyranocoumarin Derivatives | Prenylation and oxidative cyclization of coumarins | Prenylating agents, Oxidizing agents |
Spirochromanones and Related Structures
The synthesis of spirochromanones represents a significant advancement in the derivatization of the chroman scaffold. The introduction of a spirocyclic quaternary carbon at the C2 position imparts conformational rigidity to the molecule, a feature that can reduce the entropic penalty upon binding to a biological target and enhance potency. nih.gov This inherent three-dimensionality allows spiro-compounds to explore chemical space more effectively than their planar counterparts, making them increasingly valuable in drug discovery. nih.gov
Combining the chroman moiety with other heterocyclic rings, such as pyrimidine, through a spiro linkage has yielded compounds with notable biological profiles. For instance, the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has produced novel antimicrobial and antioxidant agents. nih.gov The biological activity of these hybrids is often synergistic, stemming from the properties of both the chroman and the attached heterocycle. Phenolic groups within the chroman structure are crucial for these activities, contributing to mechanisms like the disruption of microbial membranes. nih.gov
Research has shown that specific diastereomers of these spiro compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL. nih.gov Furthermore, derivatives incorporating vicinal bisphenol moieties have demonstrated potent antioxidant activity. nih.gov The versatility of the chroman-4-one framework as a building block facilitates the synthesis of various spirochromanones, including those based on N-[1-(6-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidin]-1'-yl)-3-methyl-1-oxobutan-2-yl] benzenesulfonamides, through a series of cyclization, deprotection, coupling, and condensation reactions.
Investigation of the Impact of Substituent Position and Nature on Biological Profiles (SAR)
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological effects. By systematically altering substituents at various positions on the chroman ring, researchers can identify key structural features required for potency and selectivity against specific biological targets.
For chroman-4-one derivatives, modifications at the 2-, 3-, 6-, and 8-positions have been extensively investigated. Studies on a series of substituted chroman-4-ones as Sirtuin 2 (SIRT2) inhibitors revealed that an alkyl chain of three to five carbons at the C2-position was crucial for high potency. acs.org The presence of larger, electron-withdrawing groups at the C6- and C8-positions also proved favorable for inhibitory activity. acs.org These findings underscore the importance of both steric and electronic factors in modulating the biological profile of the chroman scaffold.
Similarly, in the context of anticancer agents, SAR studies of 4-methylcoumarin derivatives (structurally related to chromans) have shown that the nature and position of substituents are critical. For example, 7,8-dihydroxycoumarins bearing long alkyl chains at the C3 position were identified as the most effective subgroup against several human cancer cell lines. nih.gov The addition of halogen atoms, such as bromine, chlorine, or fluorine, to heterocyclic scaffolds like benzofuran has also been shown to significantly increase anticancer activity, likely by enhancing binding affinity through the formation of halogen bonds. mdpi.com
The following table summarizes key SAR findings for chroman and related scaffolds:
| Scaffold Position | Substituent Type | Impact on Biological Activity | Target/Application |
| C2 | Alkyl chain (3-5 carbons) | Increased potency | SIRT2 Inhibition acs.org |
| C3 | Long alkyl chains (e.g., n-decyl) | Increased cytotoxicity | Anticancer nih.gov |
| C6 & C8 | Large, electron-withdrawing groups | Increased potency | SIRT2 Inhibition acs.org |
| C6 | Bromine atom | Reasonable cytotoxic activity | Anticancer nih.gov |
| Para-position (on substituent) | Fluoro, cyano, difluoromethoxy groups | Competitive antifungal activity | Antifungal |
| Ortho-position (on substituent) | Halogen or methyl groups | Significant antibacterial activity | Antibacterial |
Design and Synthesis of Compound Libraries Based on the Chroman Scaffold
The chroman scaffold's status as a privileged structure makes it an ideal foundation for the development of compound libraries aimed at discovering new drug leads. nih.govscienceopen.com The design and synthesis of these libraries involve creating a diverse set of molecules by introducing a variety of substituents onto the core ring system. This approach allows for the systematic exploration of chemical space to identify compounds with desired biological activities.
Efficient synthetic methodologies are key to constructing these libraries. One-step procedures, often utilizing microwave irradiation, have been developed for the synthesis of substituted chroman-4-one derivatives. acs.org Base-mediated aldol condensation is a common reaction used in these synthetic strategies. acs.org Such methods allow for the rapid generation of analogues with modifications at key positions, facilitating comprehensive SAR studies.
Libraries of chromone (B188151) derivatives have been synthesized and screened for various therapeutic targets. For example, a library of chromone 3-phenylcarboxamides was developed to identify potent and selective inhibitors of monoamine oxidase B (MAO-B), a target relevant to Parkinson's disease. nih.gov Structural modifications within this library led to the discovery of compounds with inhibitory concentrations in the low nanomolar range and favorable drug-like properties. nih.gov Other libraries have focused on developing SIRT2 inhibitors, which have potential applications in treating neurodegenerative disorders. acs.orggu.se These libraries have yielded selective inhibitors with IC₅₀ values in the low micromolar range, demonstrating the effectiveness of the chroman scaffold as a template for inhibitor design. acs.orggu.se The synthesis of these compound collections provides a valuable resource for identifying novel therapeutic agents and for probing the biological functions of their targets. nih.gov
Advanced Research Applications and Future Directions for 4,4 Dimethylchroman 7 Ol Chemistry
4,4-Dimethylchroman-7-ol as a Privileged Scaffold in Medicinal Chemistry Lead Discovery
The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thus serving as a rich source for the discovery of new therapeutic agents. The chroman scaffold, and specifically the 4,4-dimethylchroman (B1330555) moiety, has emerged as such a privileged scaffold. Its rigidified, three-dimensional structure, combined with the ability to introduce diverse functionalities, makes it an attractive starting point for the design of novel bioactive molecules.
Research has demonstrated that the chromane (B1220400) ring system is a potent pharmacophore, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov A study focusing on a family of gem-dimethylchroman-4-ol derivatives revealed their significant inhibitory activity against equine serum butyrylcholinesterase (eqBuChE), with inhibition constants in the micromolar range, comparable to some drugs currently in use. nih.govgoogle.com The presence of the gem-dimethyl group was found to be crucial for the observed inhibitory activity against BuChE. mdpi.com This highlights the importance of this specific structural feature in modulating biological activity.
The versatility of the chroman scaffold allows for the synthesis of libraries of compounds with diverse substitution patterns. For instance, the corresponding chromanone precursor can be readily converted to a variety of gem-dimethylchroman-4-amine compounds through reductive amination. google.com These derivatives also exhibit selective inhibition of eqBuChE, further underscoring the value of the 4,4-dimethylchroman core in generating new lead compounds. google.com The ability of the chroman framework to act as a scaffold for a range of biological targets solidifies its status as a privileged structure in the ongoing quest for novel and effective medicines. nih.govgoogle.com
Role in the Synthesis of Complex Natural Products and Analogues
The structural complexity and significant biological activities of many natural products make them attractive targets for total synthesis. The this compound scaffold serves as a key building block in the laboratory synthesis of intricate natural products and their analogues. Its inherent structure can be strategically incorporated to construct more complex molecular architectures.
A notable example is the total synthesis of Hirtellanine A, a complex natural product containing a dimethylpyran-coumarin-chromone fused ring system. The synthetic strategy for such molecules often involves the stepwise construction of the heterocyclic rings, where a pre-formed chroman or chromanone derivative can be a crucial intermediate. The synthesis of such complex molecules not only provides access to potentially therapeutic compounds that are available in only minute quantities from their natural sources but also allows for the creation of analogues with potentially improved properties. By modifying the substitution pattern on the this compound core, chemists can systematically explore the structure-activity relationships of these complex natural products.
Development of New Synthetic Methodologies Utilizing the Chroman Scaffold
The importance of the chroman scaffold in medicinal and natural product chemistry has spurred the development of new and efficient synthetic methodologies for its construction and derivatization. These methods aim to provide access to a wider range of chroman derivatives with high levels of control over stereochemistry and regiochemistry.
One area of focus has been the stereoselective synthesis of chiral chromanol derivatives. The development of methods for the chiral reduction of chromanone precursors is of significant interest, as the stereochemistry of the hydroxyl group can have a profound impact on biological activity. For instance, new methods for the preparation of chiral chromanol derivatives have been developed, highlighting the ongoing efforts to refine the synthesis of these important compounds.
Furthermore, mild and convenient methods for the preparation of derivatives containing the 4,4-dimethyloxazoline moiety have been developed for the analysis of polyunsaturated fatty acids. While not a direct synthesis of a chroman, this work on creating gem-dimethyl structures under mild conditions is relevant to the broader challenge of synthesizing molecules with this motif. The development of such specialized synthetic tools is crucial for advancing the chemistry of this compound and its applications.
Potential in Agricultural Chemical Development (e.g., Natural Pesticides)
The chromone (B188151) and chromanone skeletons are ubiquitous in the plant kingdom and play diverse roles in plant growth, defense, and interaction with the environment. nih.gov These natural compounds and their synthetic analogs have shown a wide range of biological activities, including insecticidal properties, which suggests their potential for development as agricultural chemicals. nih.gov
While specific studies on the application of this compound in agriculture are limited, the broader class of chromanones has been shown to possess insecticidal activity. nih.gov The structural features of this compound, particularly the lipophilic gem-dimethyl group, could enhance its penetration through the waxy cuticles of insects, potentially increasing its efficacy as a pesticide. The hydroxyl group at the 7-position also offers a site for further functionalization to optimize activity and selectivity.
The exploration of chroman derivatives as natural pesticides is an area ripe for future research. By leveraging the inherent biological activity of the chroman scaffold and applying modern synthetic methods to create novel derivatives, it may be possible to develop new, effective, and potentially more environmentally benign crop protection agents.
Considerations for Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. The synthesis of this compound and its derivatives presents an opportunity to apply these principles to create more sustainable chemical processes.
One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Research has shown that the synthesis of chromene derivatives can be achieved in aqueous media using reusable catalysts like nanozeolites. This approach avoids the use of volatile organic compounds and allows for easy recovery and reuse of the catalyst, reducing waste and cost. The development of such eco-friendly synthesis methods is crucial for the large-scale production of chroman-based compounds.
Another green chemistry strategy is the use of alternative energy sources, such as microwave irradiation or ultrasound, to accelerate reactions and reduce energy consumption. Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. Applying these green chemistry principles to the synthesis of this compound will be essential for its future development and commercialization in a sustainable manner.
Challenges and Opportunities in Future Research for this compound Chemistry
Despite the significant progress in the chemistry of this compound and its derivatives, several challenges and opportunities remain for future research.
One of the primary challenges lies in the development of highly efficient and stereoselective synthetic methods. While progress has been made, the creation of complex chroman structures with multiple stereocenters often requires lengthy and complex synthetic sequences. The development of novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of chroman derivatives is a key area for future investigation.
Another challenge is the comprehensive evaluation of the biological activities of this compound derivatives. While their potential in areas like neurodegenerative disease and agriculture is promising, a more systematic exploration of their pharmacological and biological profiles is needed. This will require the synthesis of diverse libraries of compounds and their screening against a wide range of biological targets.
The exploration of new applications for this compound and its analogs presents a significant opportunity. Its unique structural and electronic properties may make it suitable for use in materials science, for example, as a component of novel polymers or as a fluorescent probe.
Finally, the continued integration of green and sustainable chemistry principles into the synthesis of these compounds is not just a challenge but a critical opportunity. By designing more atom-economical, energy-efficient, and environmentally friendly synthetic routes, the full potential of this compound chemistry can be realized in a responsible and sustainable manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-Dimethylchroman-7-ol, and how can purity be validated?
- Methodological Answer: A common approach involves Friedel-Crafts alkylation or cyclization of phenolic precursors with appropriate ketones. For example, using 2,2-dimethyl-1,3-propanediol derivatives under acidic catalysis. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and spectral characterization (e.g., -NMR, -NMR, and HRMS). Ensure spectral data align with predicted chemical shifts for the chroman ring and hydroxyl group . For novel derivatives, elemental analysis (C, H, O within ±0.4% theoretical values) is required to confirm stoichiometry .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat [40–60°C], humidity [75% RH], light [UV/visible spectrum]). Analyze degradation products via LC-MS and compare retention times to synthetic standards. Establish degradation kinetics using Arrhenius plots to predict shelf life. Include control samples stored at −20°C in inert atmospheres (argon/vacuum-sealed vials) to mitigate oxidation .
Q. What analytical techniques are critical for distinguishing this compound from structural analogs?
- Methodological Answer: X-ray crystallography resolves stereochemical ambiguities in the chroman ring. For solution-phase analysis, use -NMR coupling constants (e.g., -values for axial vs. equatorial protons) and 2D NMR (COSY, HSQC) to confirm substitution patterns. Differential scanning calorimetry (DSC) identifies unique melting points and polymorphic forms .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound be resolved?
- Methodological Answer: Cross-validate in vitro assays (e.g., enzyme inhibition, receptor binding) using standardized protocols (IC/EC calculations with 95% confidence intervals). Replicate studies with independent batches of the compound to rule out synthetic variability. Perform meta-analyses of published data, adjusting for covariates like solvent polarity (DMSO vs. ethanol) and cell line heterogeneity .
Q. What computational strategies are effective for predicting the metabolic fate of this compound?
- Methodological Answer: Use in silico tools (e.g., Schrödinger’s Metabolite Predictor, SwissADME) to identify probable Phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactors) and UPLC-QTOF-MS. Compare fragmentation patterns of predicted vs. observed metabolites to refine computational models .
Q. How should researchers address conflicting spectral data for this compound in polar vs. nonpolar solvents?
- Methodological Answer: Perform solvent-dependent NMR studies (e.g., DMSO-d vs. CDCl) to assess hydrogen bonding and aggregation effects. For -NMR, integrate hydroxyl proton signals under variable temperature conditions (25–60°C) to detect dynamic equilibria. Pair with IR spectroscopy to correlate solvent shifts with O-H stretching frequencies .
Q. What experimental designs are optimal for elucidating the antioxidant mechanism of this compound?
- Methodological Answer: Combine radical scavenging assays (DPPH, ABTS) with electrochemical methods (cyclic voltammetry) to quantify redox potentials. Use EPR spectroscopy to detect transient radical intermediates. For cellular models, employ ROS-sensitive fluorescent probes (e.g., DCFH-DA) and knockout cell lines (e.g., Nrf2−/−) to isolate pathways .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (catalyst loading, solvent purity) and instrument calibration details (e.g., NMR shim settings) in supplementary materials. Use IUPAC nomenclature consistently to avoid ambiguities .
- Conflict Resolution : Apply the CONSORT checklist for pharmacological studies to standardize reporting of negative/positive controls, blinding, and statistical power .
- Advanced Characterization : For chiral derivatives, use chiral HPLC columns (e.g., Chiralpak IA) and compare optical rotation values with literature to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
